molecular formula C19H20N6O2 B10979560 N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10979560
M. Wt: 364.4 g/mol
InChI Key: ZVRQPOMESZFMLD-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with an isopropoxy group and at position 3 with a propanamide linker attached to a 1H-indol-6-yl moiety. The triazolopyridazine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or receptors. This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through targeted substitutions.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H20N6O2/c1-12(2)27-19-8-6-17-23-22-16(25(17)24-19)5-7-18(26)21-14-4-3-13-9-10-20-15(13)11-14/h3-4,6,8-12,20H,5,7H2,1-2H3,(H,21,26)

InChI Key

ZVRQPOMESZFMLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 1H indol 6 yl 3 6 isopropoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl propanamide\text{N 1H indol 6 yl 3 6 isopropoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl propanamide}

This structure features an indole moiety linked to a triazolo-pyridazine derivative, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit c-Met kinase, a crucial player in tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's efficacy was measured using the MTT assay to determine cell viability.

Table 1: Cytotoxicity Profile Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
LO2 (normal)NDNot Detected

These results indicate that the compound has significant anti-cancer properties, particularly against lung (A549) and breast (MCF-7) cancer cells.

Mechanistic Insights

The cytotoxicity observed can be attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase. This was evidenced by flow cytometry analysis revealing increased late apoptosis markers in treated cells .

Case Studies

A notable study investigated the pharmacological profile of related triazolo-pyridazine derivatives. It was found that these compounds exhibited moderate cytotoxicity and significant inhibitory activity against c-Met kinase . The research highlighted the potential for developing these derivatives as targeted therapies for cancers characterized by c-Met overexpression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several analogs (Table 1). Key differences lie in substituent groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison of Triazolopyridazine Derivatives
Compound Name Core Structure R6 Substituent Amide Substituent Molecular Weight (g/mol) Key Hypothetical Properties
N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine Isopropoxy 1H-Indol-6-yl ~393.4* Enhanced lipophilicity; potential CNS penetration
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine Methoxy 2-(1-Methylbenzimidazol-2-yl)ethyl 379.4 Higher polarity; possible metabolic stability
N-Methyl-N-[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide [1,2,4]Triazolo[4,3-b]pyridazine Methyl + Azetidinyl N-Methyl, Quinazolinyl-propanamide ~506.5* Increased steric bulk; potential kinase selectivity

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Isopropoxy vs. Methoxy (Position 6): The isopropoxy group in the target compound likely increases lipophilicity (logP) compared to the methoxy group in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Indole vs.
  • Azetidinyl and Quinazolinyl Groups (): The azetidine ring introduces conformational rigidity, while the quinazolinone moiety adds hydrogen-bonding capacity, possibly enhancing target affinity but increasing molecular weight and metabolic complexity .

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